Cas no 1865090-38-5 (1-(2-Bromo-6-chlorophenyl)-2,2-difluoroethan-1-amine)

1-(2-Bromo-6-chlorophenyl)-2,2-difluoroethan-1-amine is a halogenated aromatic amine featuring both bromo and chloro substituents on the phenyl ring, along with a difluoroethylamine side chain. This compound is of interest in pharmaceutical and agrochemical research due to its unique structural properties, which may enhance reactivity and selectivity in synthetic applications. The presence of multiple halogens and fluorine atoms contributes to its potential as a versatile intermediate in cross-coupling reactions, nucleophilic substitutions, or as a building block for bioactive molecules. Its well-defined structure allows for precise modifications, making it valuable in the development of novel compounds with tailored properties.
1-(2-Bromo-6-chlorophenyl)-2,2-difluoroethan-1-amine structure
1865090-38-5 structure
Product Name:1-(2-Bromo-6-chlorophenyl)-2,2-difluoroethan-1-amine
CAS No:1865090-38-5
MF:C8H7BrClF2N
MW:270.501687288284
CID:6275462
PubChem ID:130505952
Update Time:2025-05-26

1-(2-Bromo-6-chlorophenyl)-2,2-difluoroethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1865090-38-5
    • EN300-1929740
    • 1-(2-bromo-6-chlorophenyl)-2,2-difluoroethan-1-amine
    • 1-(2-Bromo-6-chlorophenyl)-2,2-difluoroethan-1-amine
    • Inchi: 1S/C8H7BrClF2N/c9-4-2-1-3-5(10)6(4)7(13)8(11)12/h1-3,7-8H,13H2
    • InChI Key: CUMWZXUHBCPGSB-UHFFFAOYSA-N
    • SMILES: BrC1C=CC=C(C=1C(C(F)F)N)Cl

Computed Properties

  • Exact Mass: 268.94185g/mol
  • Monoisotopic Mass: 268.94185g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 26Ų

1-(2-Bromo-6-chlorophenyl)-2,2-difluoroethan-1-amine Pricemore >>

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Additional information on 1-(2-Bromo-6-chlorophenyl)-2,2-difluoroethan-1-amine

1-(2-Bromo-6-chlorophenyl)-2,2-difluoroethan-1-amine: A Comprehensive Overview

The compound 1-(2-Bromo-6-chlorophenyl)-2,2-difluoroethan-1-amine, identified by the CAS number 1865090-38-5, is a chemically synthesized organic compound with a unique structure and diverse applications. This compound has garnered significant attention in the fields of pharmaceuticals, agrochemicals, and materials science due to its versatile properties and potential for further functionalization. Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound, making it a valuable building block for various research and industrial applications.

The molecular structure of 1-(2-Bromo-6-chlorophenyl)-2,2-difluoroethan-1-amine consists of a benzene ring substituted with bromine and chlorine atoms at the 2nd and 6th positions, respectively. The ethanamine group attached to the benzene ring is further substituted with two fluorine atoms at the 2nd position. This unique substitution pattern imparts distinct electronic and steric properties to the molecule, which are critical for its reactivity and biological activity. The presence of halogen atoms (bromine and chlorine) on the aromatic ring enhances the molecule's stability and reactivity, making it suitable for various chemical transformations.

Recent studies have highlighted the potential of 1-(2-Bromo-6-chlorophenyl)-2,2-difluoroethan-1-amine as a precursor for synthesizing bioactive compounds. For instance, researchers have explored its use in the development of novel antibiotics and antiviral agents. The compound's ability to undergo nucleophilic substitution reactions has been leveraged to create derivatives with improved pharmacokinetic profiles. Additionally, its fluorinated ethanamine group has shown promise in enhancing drug delivery systems by improving solubility and bioavailability.

In the field of agrochemicals, cas no 1865090-38-5 has been investigated as a potential lead compound for developing herbicides and insecticides. Its halogenated aromatic ring contributes to its stability under environmental conditions, while the ethanamine group can be modified to target specific pests or weeds. Recent breakthroughs in green chemistry have also focused on optimizing the synthesis of this compound using environmentally friendly catalysts and solvents, reducing its ecological footprint.

The synthesis of 1-(2-Bromo-6-chlorophenyl)-2,2-difluoroethan-1-amine involves a multi-step process that combines aromatic substitution reactions with fluorination techniques. Researchers have reported improved yields by employing microwave-assisted synthesis methods, which accelerate reaction rates while minimizing side reactions. Furthermore, computational chemistry tools have been utilized to predict the optimal reaction conditions and intermediates, enhancing the overall efficiency of the synthesis process.

The application of cas no 1865090-38-5 extends beyond pharmaceuticals and agrochemicals. Its unique electronic properties make it a valuable component in advanced materials such as polymers and coatings. For example, recent studies have demonstrated its use as a monomer in synthesizing fluorinated polymers with enhanced thermal stability and mechanical strength. These polymers find applications in aerospace engineering and high-performance electronics.

In conclusion, 1-(2-Bromo-6-chlorophenyl)-2,2-difluoroethan-1-amincas no 1865090 is a versatile compound with a wide range of applications across multiple industries. Its unique structure enables it to serve as a valuable building block for synthesizing bioactive compounds, agrochemicals, and advanced materials. With ongoing advancements in synthetic chemistry and materials science, this compound is poised to play an increasingly important role in driving innovation across various sectors.

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